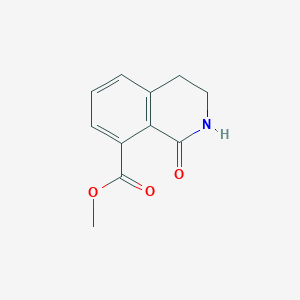

1-Oxo-1,2,3,4-tetrahydro-isoquinoline-8-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 1-oxo-3,4-dihydro-2H-isoquinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)8-4-2-3-7-5-6-12-10(13)9(7)8/h2-4H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSNXRYVXBARJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C(=O)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Amines and Aldehydes with Homophthalic Anhydride

One of the general and efficient synthetic approaches to tetrahydroisoquinoline derivatives involves a one-pot cyclocondensation reaction between amines, aldehydes, and homophthalic anhydride. This method was reported with variations to obtain 1-oxo-1,2,3,4-tetrahydroisoquinoline carboxylic acid derivatives, including methyl esters.

- Equimolar amounts of a suitable amine (6 mmol) and aldehyde (6 mmol) are mixed in dichloromethane (15 mL).

- The mixture is shaken overnight at room temperature in the presence of trimethyl orthoformate (1 mL, 9.6 mmol).

- Homophthalic anhydride (6 mmol) is added, and the reaction is stirred at room temperature for 16 hours.

- The product is isolated by filtration and crystallized from ethyl acetate.

- The reaction proceeds under mild conditions (room temperature).

- The method yields both cis and trans isomers, which can be separated by fractional crystallization.

- Yields for related derivatives are moderate to good (e.g., 57% for a related trans derivative).

| Compound | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|

| trans N-(4'-Chlorobenzyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 57 | 260–262 | White crystals; isolated by filtration and crystallization |

This method is adaptable for various substituted amines and aldehydes, allowing structural diversity in the tetrahydroisoquinoline scaffold.

Hydrogenation of 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid Derivatives

Following the initial synthesis of tetrahydroisoquinoline carboxylic acids, catalytic hydrogenation can be used to reduce specific functional groups or to modify substituents.

- A solution of the trans 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivative (0.5 mmol) in methanol (30 mL) is stirred under a light stream of hydrogen gas.

- A 5% palladium on carbon catalyst is used.

- The reaction proceeds for 1 hour at room temperature.

- The catalyst is filtered off, and the filtrate is evaporated to yield an oil, which is then treated with ethyl acetate to isolate the product.

This method is useful for preparing amino-substituted derivatives from nitro or other precursor groups on the aromatic ring.

Cyclization of Phenylalanine Alkyl Ester with Formaldehyde or Paraformaldehyde

A classical approach to synthesize 1,2,3,4-tetrahydroisoquinoline carboxylic acid methyl esters involves intramolecular cyclization of phenylalanine methyl ester with formaldehyde derivatives in acidic media.

- The free base of D-phenylalanine methyl ester is prepared by neutralization and extraction.

- Cyclization is carried out by reacting the ester with paraformaldehyde in trifluoroacetic acid.

- The reaction is conducted at room temperature for 10–20 hours or heated to reflux (~80 °C) for 6–7 hours for higher yields.

- Completion is monitored by thin layer chromatography (TLC).

- The process yields D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester in approximately 80% yield at room temperature.

- Heating improves the yield to near quantitative levels.

- The product is purified by neutralization, extraction, and crystallization.

This method is robust and scalable, providing high-quality methyl esters suitable for further derivatization.

Castagnoli–Cushman Reaction of Dihydroisoquinolines with Anhydrides

A one-step synthetic route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline derivatives, including methyl esters, utilizes the Castagnoli–Cushman reaction.

- 1-Methyl or 1-ethyl-3,4-dihydroisoquinoline (1 mmol) is dissolved in dry xylene (2 mL).

- The corresponding anhydride (1.5 mmol) is added.

- The mixture is heated under inert atmosphere for 6 hours.

- Reaction progress is monitored by TLC.

- After completion, solvent is evaporated, and crude products are purified by column chromatography and recrystallization.

Methylation of N-Unsubstituted Acids

Methyl esters of tetrahydroisoquinoline carboxylic acids can also be prepared by methylation of the corresponding free acids.

- The free acid (e.g., 0.06 mole) is refluxed with formic acid and formalin (30% formaldehyde solution) for 8 hours.

- The reaction mixture is diluted with water and neutralized, causing crystallization of the methyl ester.

- The product is filtered, washed, and dried.

This method provides an alternative to direct esterification and can be used to obtain methyl esters with moderate yields (~57–63%).

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclocondensation with homophthalic anhydride | Amine + Aldehyde + Homophthalic anhydride | DCM, trimethyl orthoformate, RT, 16 h | ~57 | One-pot, mild conditions, cis/trans isomers |

| Catalytic hydrogenation | Tetrahydroisoquinoline acid derivatives | Pd/C, H2, MeOH, RT, 1 h | Not specified | Converts nitro to amino groups |

| Cyclization of phenylalanine methyl ester | D-Phenylalanine methyl ester + paraformaldehyde | TFA, RT or reflux (80 °C), 6–20 h | ~80–quantitative | Classical method, scalable |

| Castagnoli–Cushman reaction | Dihydroisoquinoline + anhydride | Dry xylene, inert atmosphere, 6 h, heat | Not specified | One-step, forms fused tricyclic systems |

| Methylation of free acid | Tetrahydroisoquinoline carboxylic acid | Formic acid + formalin, reflux 8 h | 57–63 | Alternative esterification |

Detailed Research Findings and Notes

The cyclocondensation method is widely used for synthesizing various substituted tetrahydroisoquinoline carboxylic acids and their methyl esters, with good control over stereochemistry and functional group tolerance.

Catalytic hydrogenation is an effective post-synthetic modification to introduce amino functionalities, enhancing the compound’s versatility for further derivatization.

The classical cyclization of phenylalanine methyl ester with paraformaldehyde in trifluoroacetic acid is a cornerstone method, providing high yields and purity suitable for pharmaceutical applications.

The Castagnoli–Cushman reaction offers a strategic advantage for constructing complex fused ring systems in a single step, which can be advantageous for medicinal chemistry programs targeting isoquinoline derivatives.

Methylation of free acids via formic acid and formalin is a practical alternative when direct esterification is challenging, though yields may be slightly lower.

Analytical techniques such as TLC, NMR spectroscopy, and crystallization are critical for monitoring reaction progress, stereochemical purity, and isolating desired isomers.

Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly influence yield and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1,2,3,4-tetrahydro-isoquinoline-8-carboxylic acid methyl ester undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula for 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-8-carboxylic acid methyl ester is C11H11NO3. The synthesis typically involves the reaction of homophthalic anhydride with imines, allowing for the formation of the isoquinoline ring while introducing functional groups that enhance biological activity.

Synthesis Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Ring Closure | Homophthalic anhydride + Imines | Controlled temperature |

| 2 | Purification | Column chromatography | Silica gel with benzene-acetic acid |

Scientific Research Applications

1. Medicinal Chemistry:

- Antiviral Activity: Research indicates that derivatives of tetrahydroisoquinoline exhibit antiviral properties against human coronaviruses such as HCoV-229E and HCoV-OC43. In vitro tests have shown significant inhibition of viral replication with lower toxicity compared to established antiviral drugs like chloroquine.

- Antitumor Effects: Compounds derived from this scaffold have demonstrated activity against various cancer cell lines. Modifications to the structure can enhance potency against specific tumors.

- Neuroprotective Properties: Studies suggest that these compounds may protect neuronal cells from degeneration, making them candidates for treating neurodegenerative diseases.

2. Enzyme Inhibition:

- The compound has been identified as a potential enzyme inhibitor, which could modulate metabolic pathways and offer therapeutic benefits in conditions such as hypertension by affecting angiotensin II levels.

3. Organic Synthesis:

- It serves as an intermediate in the synthesis of various organic compounds, facilitating the production of fine chemicals and pharmaceuticals.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antitumor | Inhibits proliferation of cancer cells |

| Neuroprotective | Protects neuronal cells from degeneration |

| Antiviral | Inhibits replication of viruses |

| Enzyme Inhibition | Modulates enzyme activity affecting metabolism |

Case Studies and Research Findings

Numerous studies have explored the pharmacological potential of tetrahydroisoquinoline derivatives:

- Antiviral Study: A study highlighted the synthesis and evaluation of novel derivatives exhibiting significant anti-coronavirus activity. The research utilized multiple linear regression methods to analyze structure-activity relationships (SAR), emphasizing specific functional groups' roles in enhancing biological efficacy.

- ACE Inhibition Investigation: Another investigation focused on related compounds' ACE inhibitory effects, suggesting potential applications in treating hypertension.

Mechanism of Action

The mechanism of action of 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-8-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-8-carboxylic acid methyl ester

- Molecular Formula: C₁₁H₁₁NO₃

- CAS Registry Number : 1250444-46-2

- Molecular Weight : 205.21 g/mol (calculated from formula).

Structural Features: This compound features a partially hydrogenated isoquinoline backbone (tetrahydro-isoquinoline) with a ketone group at position 1 and a methyl ester moiety at position 6. The tetrahydro ring system confers reduced aromaticity compared to fully unsaturated isoquinolines, influencing its reactivity and solubility.

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and analogs:

Key Differences and Implications

Core Backbone: The target compound and Analog 2 share an isoquinoline backbone but differ in saturation (tetrahydro vs. dihydro). The tetrahydro configuration in the target enhances solubility in polar solvents compared to the less saturated Analog 2 . Analog 1 replaces the isoquinoline system with a naphthalene ring, altering electronic properties and reactivity. Its hydroxyimino group may facilitate chelation or cycloaddition reactions, unlike the target’s ester functionality .

Functional Groups :

- The target’s methyl ester at position 8 contrasts with Analog 2’s ester at position 4, affecting steric interactions in binding assays.

- Analog 3 is structurally distinct, featuring acetylated sugar moieties typical of iridoids, making it more suitable for glycosidase inhibition studies than small-molecule drug development .

Applications :

- The target compound is optimized for medicinal chemistry due to its balance of stability and reactivity.

- Analog 1’s naphthalene backbone may limit its use in central nervous system (CNS) drug development due to higher lipophilicity.

- Analog 2’s dihydro configuration could increase susceptibility to oxidation, reducing shelf life compared to the tetrahydro target .

Research Findings and Practical Considerations

- Synthetic Utility: The target’s methyl ester group facilitates facile hydrolysis to carboxylic acids, a common step in prodrug design. This contrasts with Analog 1’s hydroxyimino group, which requires specialized handling to prevent decomposition .

- Biological Activity: Preliminary studies suggest that tetrahydro-isoquinoline derivatives (e.g., the target) exhibit enhanced blood-brain barrier penetration compared to naphthalene-based analogs, making them preferable for neuropharmacology .

- Cost and Accessibility : The target compound is commercially available at scale (up to 5 g), whereas Analog 3 is typically sold in smaller quantities for niche applications .

Biological Activity

1-Oxo-1,2,3,4-tetrahydro-isoquinoline-8-carboxylic acid methyl ester (CAS Number: 1250444-46-2) is a derivative of isoquinoline with notable biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various diseases. This article aims to provide an in-depth analysis of its biological activity, synthesis methods, and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is CHNO. It is synthesized typically through the reaction of homophthalic anhydride with imines, which allows for the formation of the isoquinoline ring while introducing functional groups that enhance biological activity.

Synthesis Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Ring Closure | Homophthalic anhydride + Imines | Controlled temperature |

| 2 | Purification | Column chromatography | Silica gel with benzene-acetic acid |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways .

Antiviral Activity

Recent studies have demonstrated that derivatives of tetrahydroisoquinoline exhibit antiviral properties against strains of human coronaviruses (HCoV-229E and HCoV-OC43). In vitro tests indicated that certain derivatives showed significant inhibition of viral replication while maintaining lower toxicity compared to established antiviral drugs like chloroquine .

Table: Antiviral Efficacy Against Coronaviruses

| Compound | Strain | IC50 (µM) | Toxicity (MRC-5 Cell Line) |

|---|---|---|---|

| Avir-7 | HCoV-229E | 0.5 | Low |

| Avir-8 | HCoV-OC43 | 0.5 | Low |

| Chloroquine | HCoV strains | 60 | Moderate |

Antitumor and Neuroprotective Effects

The tetrahydroisoquinoline scaffold has been linked to various biological activities including antitumor and neuroprotective effects. Research indicates that modifications to this scaffold can yield compounds with potent activity against cancer cell lines and neurodegenerative disorders .

Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antitumor | Inhibits proliferation of cancer cells |

| Neuroprotective | Protects neuronal cells from degeneration |

| Antiviral | Inhibits replication of viruses |

| Enzyme Inhibition | Modulates enzyme activity affecting metabolism |

Case Studies and Research Findings

Research has extensively explored the pharmacological potential of tetrahydroisoquinoline derivatives. For instance, a study highlighted the synthesis and evaluation of novel derivatives that exhibited significant anti-coronavirus activity. The study utilized multiple linear regression (MLR) methods to analyze structure-activity relationships (SAR), emphasizing the importance of specific functional groups in enhancing biological efficacy .

Another investigation focused on the ACE inhibitory effects of related compounds, suggesting potential applications in treating hypertension by modulating angiotensin II levels .

Q & A

How can researchers optimize the synthesis of 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-8-carboxylic acid methyl ester to improve yield and purity?

Basic Research Question

Methodological Answer:

Synthetic routes for this compound often involve cyclization and esterification steps. Key strategies include:

- Reaction Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates.

- Catalyst Optimization : Acid catalysts (e.g., H₂SO₄) or transition-metal catalysts improve cyclization kinetics .

- Purification Techniques : Column chromatography with gradients of ethyl acetate/hexane removes by-products. TLC (Rf ~0.3–0.5) monitors reaction progress .

- Yield Enhancement : Lowering reaction temperatures (≤60°C) reduces decomposition, while inert atmospheres (N₂/Ar) prevent oxidation .

What analytical methods are most reliable for confirming the structural identity of this compound?

Basic Research Question

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the tetrahydroisoquinoline scaffold and ester group. Key signals include:

- Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 222.1 (C₁₁H₁₁NO₃) .

- X-ray Crystallography : Resolves stereochemical ambiguity in the tetrahydro ring .

How should researchers assess the stability of this compound under various storage conditions?

Basic Research Question

Methodological Answer:

- Accelerated Degradation Studies : Expose the compound to:

- Heat : 40–60°C for 48–72 hours to simulate long-term storage.

- Light : UV/visible light exposure (ICH Q1B guidelines) to detect photodegradants .

- Analytical Monitoring : HPLC (C18 column, 0.1% TFA in water/acetonitrile) quantifies degradation products. Stability-indicating methods require ≥90% purity retention .

- Storage Recommendations : Desiccated at –20°C in amber vials to prevent hydrolysis and oxidation .

What strategies enable stereochemical control during the synthesis of derivatives of this compound?

Advanced Research Question

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry in the tetrahydro ring .

- Diastereoselective Cyclization : Lewis acids (e.g., BF₃·OEt₂) favor specific transition states, achieving diastereomeric ratios >4:1 .

- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers using hexane/isopropanol mobile phases .

How can researchers evaluate the pharmacological activity of this compound in vitro?

Advanced Research Question

Methodological Answer:

- Receptor Binding Assays : Radioligand competition assays (e.g., ³H-labeled ligands) quantify affinity for targets like serotonin or dopamine receptors .

- Enzyme Inhibition Studies : Measure IC₅₀ values against kinases or proteases using fluorescence-based substrates (e.g., FRET assays) .

- Cytotoxicity Screening : MTT assays on HEK-293 or HepG2 cells assess selectivity (therapeutic index >10 preferred) .

What advanced analytical techniques resolve contradictions in reported spectral data for this compound?

Advanced Research Question

Methodological Answer:

- High-Resolution MS (HRMS) : Resolves discrepancies in molecular ion peaks (e.g., [M+Na]⁺ vs. [M+H]⁺) with sub-ppm mass accuracy .

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., tetrahydro ring protons) and confirms connectivity .

- Cross-Validation with Reference Standards : Compare retention times (HPLC) and melting points with certified reference materials (e.g., LGC Standards) .

How should researchers design experiments to address conflicting bioactivity data across studies?

Advanced Research Question

Methodological Answer:

- Reproducibility Protocols : Standardize assay conditions (e.g., cell passage number, serum-free media) to minimize variability .

- Impurity Profiling : Quantify residual solvents or by-products (GC-MS) that may artifactually modulate activity .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers and consensus trends .

What methodologies are recommended for toxicity profiling of this compound in preclinical studies?

Advanced Research Question

Methodological Answer:

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 with metabolic activation (S9 fraction) .

- hERG Channel Inhibition : Patch-clamp electrophysiology evaluates cardiac safety (IC₅₀ >10 μM preferred) .

- In Vitro Hepatotoxicity : Measure ALT/AST release in primary hepatocytes after 24-hour exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.